Diethyl methyl phosphate Diethyl methyl phosphate
Brand Name: Vulcanchem
CAS No.: 867-17-4
VCID: VC8004340
InChI: InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3
SMILES: CCOP(=O)(OC)OCC
Molecular Formula: C5H13O4P
Molecular Weight: 168.13 g/mol

Diethyl methyl phosphate

CAS No.: 867-17-4

Cat. No.: VC8004340

Molecular Formula: C5H13O4P

Molecular Weight: 168.13 g/mol

* For research use only. Not for human or veterinary use.

Diethyl methyl phosphate - 867-17-4

Specification

CAS No. 867-17-4
Molecular Formula C5H13O4P
Molecular Weight 168.13 g/mol
IUPAC Name diethyl methyl phosphate
Standard InChI InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3
Standard InChI Key UAEWCWCMYQAIDR-UHFFFAOYSA-N
SMILES CCOP(=O)(OC)OCC
Canonical SMILES CCOP(=O)(OC)OCC

Introduction

Synthesis and Industrial Production

Phosphorylation of Alcohols

A plausible route involves the reaction of phosphoryl chloride (POCl₃) with methanol and ethanol in a stepwise manner:
POCl₃+CH₃OHCH₃OPOCl₂+HCl\text{POCl₃} + \text{CH₃OH} \rightarrow \text{CH₃OPOCl₂} + \text{HCl}
CH₃OPOCl₂+2C₂H₅OH(C₂H₅O)₂PO(OCH₃)+2HCl\text{CH₃OPOCl₂} + 2 \text{C₂H₅OH} \rightarrow \text{(C₂H₅O)₂PO(OCH₃)} + 2 \text{HCl}

This method mirrors the synthesis of dimethyl phosphate, where phosphorus trichloride reacts with methanol .

Patent-Based Approach for Analogous Compounds

A Chinese patent (CN107602608A) describes the synthesis of diethyl methyl-phosphonite using phosphorus trichloride, aluminum chloride, and chloromethane . While this targets a phosphonite, adapting the protocol with oxygen-containing reagents could yield diethyl methyl phosphate:

  • Formation of a ternary complex with PCl₃, AlCl₃, and CH₃Cl.

  • Reduction with aluminum powder.

  • Reaction with ethanol under controlled conditions.

Key Reaction Parameters:

  • Temperature: 140–160°C during reduction.

  • Solvent: Dichloromethane.

  • Yield: Up to 85% for phosphonite .

Applications and Industrial Relevance

Agricultural Uses

Organophosphates like dimethyl phosphate are widely used as pesticides due to their acetylcholinesterase-inhibiting properties . Diethyl methyl phosphate may serve as an intermediate in herbicide production, such as glufosinate-ammonium, a broad-spectrum herbicide .

Chemical Modeling

Phosphate esters are employed to mimic biological phosphates in nucleic acids and phospholipids . Diethyl methyl phosphate could act as a model compound for studying enzymatic hydrolysis or environmental degradation pathways.

Toxicological and Environmental Implications

Human Health Risks

Organophosphates are notorious for their neurotoxicity. Metabolites like dimethyl phosphate (DMP) inhibit cholinesterase enzymes, leading to:

  • Acute effects: Headaches, nausea, respiratory distress .

  • Chronic effects: Memory impairment, developmental disorders, and diabetes .
    While diethyl methyl phosphate’s toxicity is unstudied, its structural similarity to DMP suggests comparable risks.

Environmental Persistence

Organophosphates typically exhibit moderate persistence in soil and water. Hydrolysis half-lives range from days to weeks, depending on pH and temperature. Microbial degradation pathways may mitigate long-term environmental impact.

Future Research Directions

  • Synthetic Optimization: Developing safer, higher-yield synthesis routes.

  • Toxicokinetics: Assessing absorption, distribution, and excretion in mammalian systems.

  • Environmental Monitoring: Detecting residues in agricultural runoff and groundwater.

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